

# In-depth Technical Guide: Potential Therapeutic Targets of Osimertinib (AZD9291)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ETD140

Cat. No.: B1576619

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This document provides a comprehensive overview of the therapeutic targets of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and drug development professionals.

## Introduction

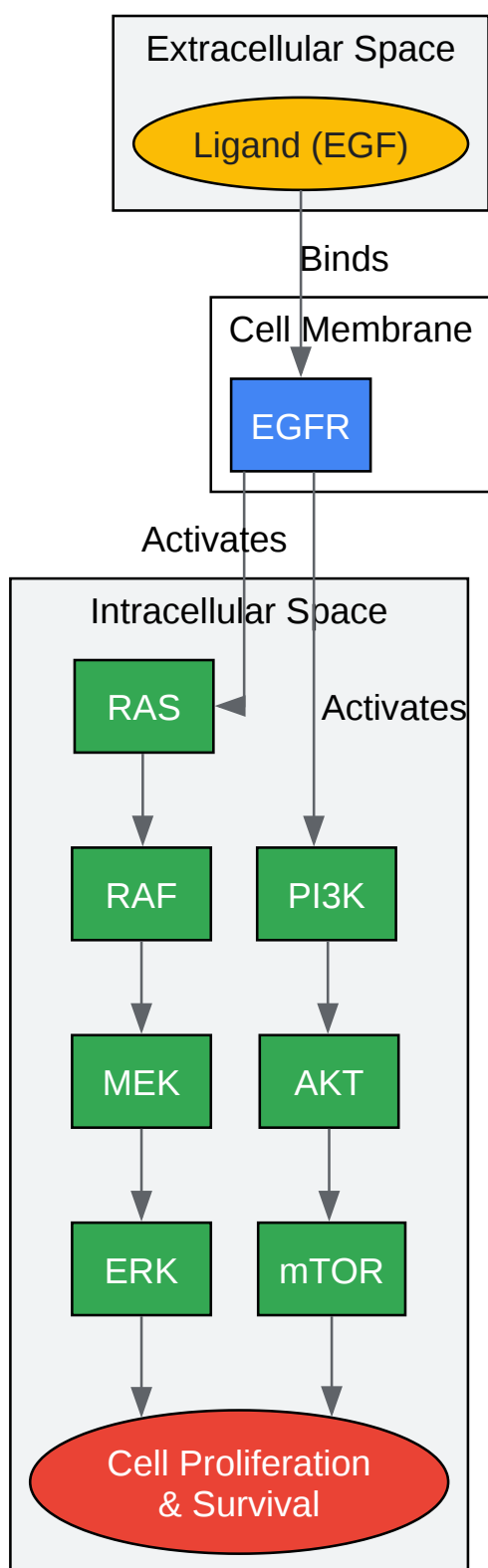
Osimertinib is a potent and irreversible inhibitor of EGFR mutations, specifically those associated with non-small cell lung cancer (NSCLC). It was developed to target the T790M resistance mutation that often arises after treatment with first and second-generation EGFR TKIs, while also being effective against sensitizing EGFR mutations (e.g., exon 19 deletions and L858R). This guide will delve into the primary and potential secondary targets of Osimertinib, the signaling pathways it modulates, and the experimental evidence supporting these findings.

## Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)

The primary therapeutic target of Osimertinib is the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.

Osimertinib selectively targets mutated forms of EGFR.

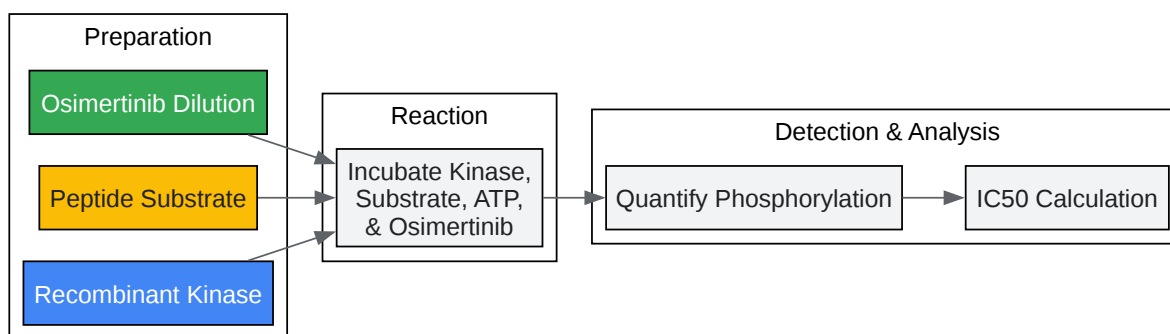
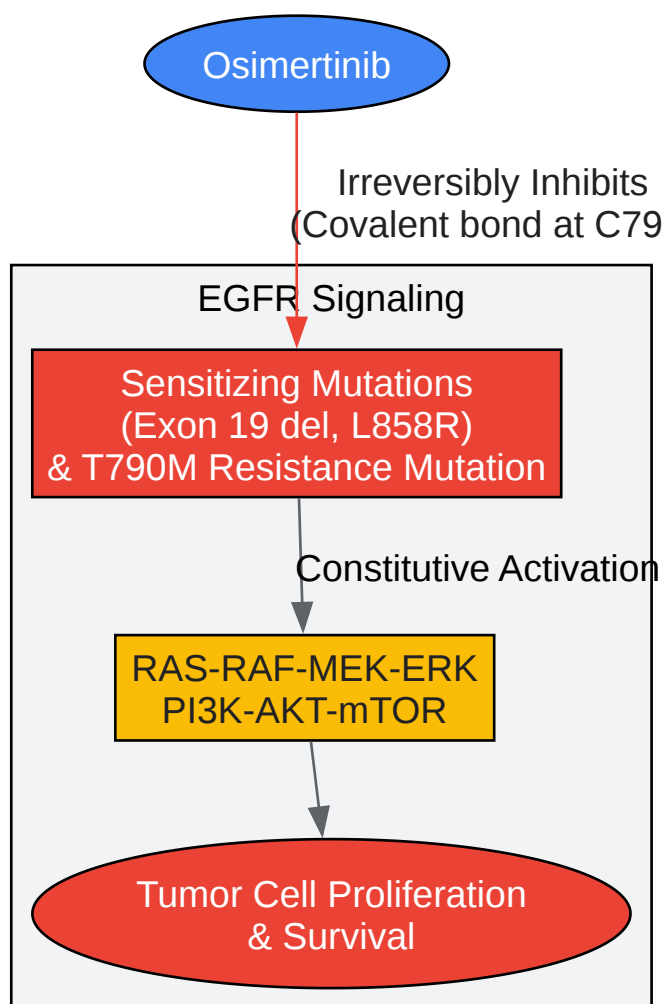
Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival. In NSCLC, specific mutations in the EGFR gene lead to constitutive activation of these pathways, driving tumorigenesis.



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**Figure 1:** Simplified EGFR Signaling Pathway.

Osimertinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification is specific to certain mutated forms of EGFR, leading to a highly selective and potent inhibition of their kinase activity.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)